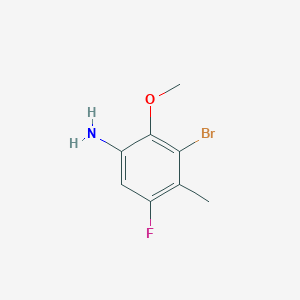

3-溴-5-氟-2-甲氧基-4-甲基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Bromo-5-fluoro-2-methoxy-4-methylaniline is an organic compound with the molecular formula C8H9BrFNO and a molecular weight of 234.07 . It is a liquid-oil substance at ambient temperature . The IUPAC name for this compound is 3-bromo-5-fluoro-2-methoxy-4-methylaniline .

Molecular Structure Analysis

The InChI code for 3-Bromo-5-fluoro-2-methoxy-4-methylaniline is 1S/C8H9BrFNO/c1-4-5(10)3-6(11)8(12-2)7(4)9/h3H,11H2,1-2H3 . The InChI key is CLFWZDBGKDNKCV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3-Bromo-5-fluoro-2-methoxy-4-methylaniline is a liquid-oil substance at ambient temperature . It is stored at ambient temperature . The compound is air sensitive .科学研究应用

代谢途径和毒性评估

- 大鼠肝微粒体代谢:研究探讨了大鼠肝微粒体对类似化合物(包括2-卤代-4-甲基苯胺)的代谢。研究发现侧链C-羟基化和N-羟基化产物具有重要意义。这项研究可能有助于了解3-溴-5-氟-2-甲氧基-4-甲基苯胺在类似生物系统中的代谢和潜在毒性(Boeren et al., 1992)。

合成和化学性质

- 相关化合物的合成:对与3-溴-5-氟-2-甲氧基-4-甲基苯胺结构相似的化合物的合成研究,如5-溴-2-甲氧基-6-甲基氨基吡啶-3-羧酸,为了解所讨论化合物的潜在合成途径和化学性质提供了见解(Hirokawa et al., 2000)。

光动力疗法应用

- 在光动力疗法中的应用:对用类似化合物替代的锌酞菁衍生物进行的研究显示了其在癌症治疗中作为II型光敏剂的潜力。这突显了3-溴-5-氟-2-甲氧基-4-甲基苯胺在类似治疗背景中的潜在应用(Pişkin et al., 2020)。

抗菌活性

- 抗菌性能:从溴-氟苯胺合成的某些化合物展示了显著的广谱抗菌活性,这表明3-溴-5-氟-2-甲氧基-4-甲基苯胺可能也具有类似性质(Abdel‐Wadood et al., 2014)。

制药行业应用

- 制药行业利用:该化合物的结构类似物已被用于合成喹啉-2-羧酸衍生物,这个过程可能适用于3-溴-5-氟-2-甲氧基-4-甲基苯胺用于制药目的(Wang et al., 2018)。

安全和危害

The compound is classified as Acute Tox. 3 (Oral), Acute Tox. 4 (Dermal), Acute Tox. 4 (Inhalation), Skin Irrit. 2, Eye Dam. 1, STOT SE 3 . It is toxic if swallowed, harmful in contact with skin or if inhaled, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection .

作用机制

Mode of Action

The compound, being an aromatic organic compound, can participate in various chemical reactions. For instance, the bromine atom at position 3 on the ring can participate in various substitution reactions due to its good leaving group properties. The methoxy group at position 2 can affect solubility and participate in hydrogen bonding.

Biochemical Pathways

Pharmacokinetics

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For instance, the compound’s reactivity could be influenced by the pH of the environment, and its stability could be affected by temperature .

属性

IUPAC Name |

3-bromo-5-fluoro-2-methoxy-4-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFNO/c1-4-5(10)3-6(11)8(12-2)7(4)9/h3H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFWZDBGKDNKCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1Br)OC)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-fluoro-2-methoxy-4-methylaniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[2-(3-chloro-4-fluorophenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2421349.png)

![2-[3-[[5-(3-Chloro-1-benzothiophen-2-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2421353.png)

![ethyl N-[(2Z)-2-{[(3-chloro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}-3-oxobutanoyl]carbamate](/img/structure/B2421356.png)

![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2421358.png)

![2-[(3-Chlorophenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2421362.png)

![2-({[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2421365.png)